2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)-
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Overview
Description
Preparation Methods
The synthesis of 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- typically involves the reaction of appropriate boronic acids with suitable precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the benzoxaborole ring system. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s antifungal properties make it a candidate for developing new antifungal agents.
Medicine: It is being explored for its potential in treating fungal infections, particularly onychomycosis.
Mechanism of Action
The mechanism of action of 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- involves inhibiting the synthesis of proteins in fungal cells. It achieves this by forming an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase, thereby blocking cellular protein synthesis and inhibiting fungal growth .
Comparison with Similar Compounds
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- is unique due to its boron-containing structure, which imparts distinct chemical properties. Similar compounds include:
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Also referred to as AN2690, used in antifungal treatments.
Crisaborole: Used as an anti-inflammatory agent in dermatology .
These compounds share similar core structures but differ in their specific functional groups and applications, highlighting the versatility and potential of benzoxaborole derivatives.
Properties
Molecular Formula |
C11H8BFOS |
---|---|
Molecular Weight |
218.06 g/mol |
IUPAC Name |
5-fluoro-1-thiophen-3-yl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C11H8BFOS/c13-10-1-2-11-8(5-10)6-14-12(11)9-3-4-15-7-9/h1-5,7H,6H2 |
InChI Key |
OQJROQXWZUPXKR-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)F)C3=CSC=C3 |
Origin of Product |
United States |
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